Acétate de 1-méthoxy-2-propyle

Vue d'ensemble

Description

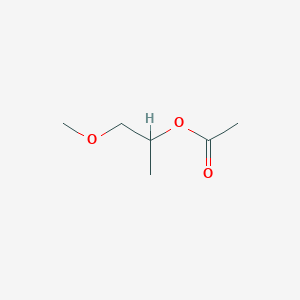

1-Methoxy-2-propyl acetate, also known as propylene glycol methyl ether acetate, is an organic compound with the molecular formula C6H12O3. It is a clear, colorless liquid with a mild fruity odor. This compound is widely used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity .

Applications De Recherche Scientifique

1-Methoxy-2-propyl acetate has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a variety of organic compounds.

Biology: Employed in the preparation of biological samples for analysis.

Medicine: Utilized as a solvent in pharmaceutical formulations to enhance the solubility of lipophilic drugs.

Industry: Widely used in the production of coatings, inks, and cleaning agents for electronic components

Mécanisme D'action

Target of Action

1-Methoxy-2-propyl acetate, also known as Propylene glycol 1-methyl ether 2-acetate , is primarily used as a solvent in various industries, particularly in the electronic-grade semiconductor industry . Its primary targets are the materials it is intended to dissolve or couple .

Mode of Action

As a solvent, 1-Methoxy-2-propyl acetate interacts with its targets by breaking down the intermolecular forces that hold the target molecules together, allowing them to disperse within the solvent. This is achieved due to the compound’s polar and non-polar groups, which enable it to dissolve a wide range of substances .

Result of Action

The primary result of 1-Methoxy-2-propyl acetate’s action is the dissolution of target substances, facilitating their use in various industrial processes. For example, in the semiconductor industry, it can help to evenly distribute materials on a substrate .

Action Environment

The efficacy and stability of 1-Methoxy-2-propyl acetate can be influenced by various environmental factors. For instance, its solvent properties can be affected by temperature and pressure . Additionally, it should be stored below +30°C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propyl acetate is typically synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3OCH2CH2OH+CH3COOH→CH3OCH2CH2OCOCH3+H2O

Industrial Production Methods: In industrial settings, the production of 1-methoxy-2-propyl acetate involves continuous esterification processes. The crude product is then purified through distillation to obtain high-purity 1-methoxy-2-propyl acetate .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methoxy-2-propyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, 1-methoxy-2-propyl acetate can be hydrolyzed to produce 1-methoxy-2-propanol and acetic acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Hydrolysis: 1-Methoxy-2-propanol and acetic acid.

Oxidation: Corresponding carboxylic acids or aldehydes.

Substitution: Products vary based on the nucleophile used

Comparaison Avec Des Composés Similaires

1-Methoxy-2-propanol: Similar in structure but lacks the acetate group, making it less effective as a solvent in certain applications.

2-Methoxy-1-methylethyl acetate: Another ester with similar properties but different molecular arrangement.

Propylene glycol methyl ether acetate: Often used interchangeably with 1-methoxy-2-propyl acetate but may have slight differences in performance depending on the application

Uniqueness: 1-Methoxy-2-propyl acetate stands out due to its balanced solubility properties, low toxicity, and versatility in various industrial and scientific applications. Its unique combination of ether and ester functional groups allows it to dissolve both polar and non-polar substances effectively, making it a preferred solvent in many formulations .

Activité Biologique

1-Methoxy-2-propyl acetate (also known as propylene glycol monomethyl ether acetate or PMA) is a solvent widely used in industrial applications, particularly in paints, coatings, and cleaning products. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Chemical Formula : CHO

- CAS Number : 108-65-6

- Molecular Weight : 118.13 g/mol

- Physical State : Colorless liquid

- Boiling Point : 100°C (212°F)

- Solubility : Miscible with water and organic solvents

Metabolism and Toxicokinetics

1-Methoxy-2-propyl acetate undergoes rapid hydrolysis in vivo, converting into propylene glycol monomethyl ether (PM) upon exposure through oral, inhalation, or dermal routes. This hydrolysis is facilitated by enzymes present in various tissues, including the lungs and liver .

Key Findings on Metabolism:

- Following oral administration, more than 50% of the administered dose is eliminated via the lungs as carbon dioxide and through urine as metabolites within 48 hours .

- The predominant urinary metabolites include propylene glycol and its conjugates, indicating a swift metabolic conversion to less toxic forms .

Acute Toxicity

The acute toxicity of 1-methoxy-2-propyl acetate has been evaluated in various studies:

Reproductive and Developmental Toxicity

In reproductive toxicity studies using OECD guidelines, no significant adverse effects were observed at various doses. The NOAEL (No Observed Adverse Effect Level) for reproductive toxicity was established at 1000 mg/kg body weight per day .

Case Studies

Several case studies have evaluated the biological activity of 1-methoxy-2-propyl acetate:

- Inhalation Toxicity Study :

- Dermal Absorption Study :

Safety Assessments

The safety profile of 1-methoxy-2-propyl acetate indicates it is generally non-hazardous under normal use conditions. It is classified as non-corrosive and non-irritant to skin and eyes across multiple assessments . However, at high concentrations, the hydrolysis products may induce irritation or other adverse effects.

Propriétés

IUPAC Name |

1-methoxypropan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHKCFNBLRBOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3, Array | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026796 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene glycol methyl ether acetate is a colorless liquid with a sweet ether-like odor. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Colorless, hygroscopic liquid, with a characteristic odor; [ICSC], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, flammable liquid with sweet ether-like odor. | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-methoxy-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

302 °F at 760 mmHg (USCG, 1999), 145-146 °C, BP: 145.8 °C at 101.325 kPa, BP: 302 °F = 150 °C = 423 K at 1 atm, 146 °C, 302 °F | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

114 °F (USCG, 1999), 42 °C, 45.5 °C (113.9 °F) - closed cup, 108 °F (42 °C) - closed cup, 42 °C c.c. | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.98X10+5 mg/L at 25 °C, In water, 198 g/L at 20 °C, pH 6.8, Solubility in water, g/100ml: 19.8 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.969 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.969 at 20 °C, Saturated liquid density: 8.090 lbs/cu ft at 68 °F. Saturated vapor pressure: 0.072 lbs/sq in at 68 °C, Saturated vapor density: 0.00167 lbs/cu ft at 68 °C, Relative density (water = 1): 0.96, 0.969 | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.02 (Air = 1), Relative vapor density (air = 1): 4.6 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.92 [mmHg], 3.92 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.5 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Methoxyisopropyl acetate may contain less than 0.5% of the alpha-isomer, 2-methoxy-1-propyl acetate and 0.2% propanol. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid at 15 °C and 1 atm | |

CAS No. |

108-65-6; 84540-57-8, 108-65-6 | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyisopropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxy-1-methoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-methoxy-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYISOPROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7O2U6S2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-66 °C | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Methoxy-2-propyl acetate, often abbreviated as PGMEA, finds widespread use as a solvent in various industrial applications. Its primary use is in the production of coatings and paints, where its excellent solvency properties are highly valued. [, ] Additionally, it serves as a key component in semiconductor manufacturing processes, specifically in photoresist and developing operations. []

A: Yes, 1-Methoxy-2-propyl acetate can be used as a starting material for the synthesis of chiral secondary alcohols through lipase-catalyzed hydrolysis. [] This reaction is particularly relevant in the pharmaceutical industry, where chiral alcohols are important building blocks for various drugs.

A: The molecular formula of 1-Methoxy-2-propyl acetate is C6H12O3, and its molecular weight is 132.16 g/mol. []

A: Research has identified butyl acetate, ethylbenzene, and 1-Methoxy-2-propyl acetate itself as the primary odorants in solvent-based coatings. [] This information is crucial for manufacturers aiming to minimize the odor impact of their products.

A: Volatile solvents like acetone, cyclopentane, and 1-Methoxy-2-propyl acetate can lead to void formation between the master mold and transferred replica mold during nanoimprint lithography. [] These voids can cause defects in the final imprinted patterns, highlighting the need for specialized gas-permeable molds to mitigate this issue.

A: Research indicates that sulfuryl fluoride exhibits higher solubility in acetate derivatives like 2-butoxyethyl acetate, 3-methoxybutyl acetate, 2-methoxyethyl acetate, 1-methoxy-2-propyl acetate, and 2-(2-ethoxyethoxy)ethyl acetate compared to water. [] This finding suggests potential applications of these solvents in removing sulfuryl fluoride, a potent greenhouse gas, from the environment.

ANone: While the provided research does not delve into the specific relationship between the chemical structure of 1-Methoxy-2-propyl acetate and its odor, it is known that esters, in general, are associated with fruity or floral scents. The size and shape of the molecule, as well as the presence of the oxygen atoms, likely contribute to its characteristic odor profile.

A: Yes, 1-Methoxy-2-propyl acetate has been detected in human urine samples following the consumption of dairy products like cheese. [] This finding suggests its potential use as a dietary biomarker for dairy intake.

A: High hydrostatic pressure (HHP) treatment of peach juice led to an increase in esters like acetyl butyl ester and dibutyl phthalate, while heat sterilization resulted in a decrease in these compounds. [] This observation highlights the potential of HHP as a preservation method for retaining desirable volatile compounds in fruit juices.

A: Yes, 1-Methoxy-2-propyl acetate has been identified as a volatile component in both the peel and pulp of jackfruit. [] This finding contributes to our understanding of the aroma profile of this tropical fruit.

A: Research has identified 1-Methoxy-2-propyl acetate as one of the most abundant volatile components in the moss species Rhodobryum giganteum. [] This finding contributes to our understanding of the chemical diversity of mosses and their potential applications.

A: Studies have investigated the atmospheric degradation of 1-Methoxy-2-propyl acetate initiated by OH radicals. [, ] The primary degradation pathway involves H-abstraction from the -CH2-O- position, leading to the formation of methyl formate, acetic acid, and acetic anhydride.

A: Research indicates that 1-Methoxy-2-propyl acetate does not undergo significant photolysis under typical atmospheric conditions. [] This finding suggests that its atmospheric removal is primarily driven by reactions with atmospheric oxidants like OH radicals.

A: 1-Methoxy-2-propyl acetate has been successfully employed as a solvent in the fabrication of thermoelectric inks. [] These inks are used to create hybrid films by blending thermoelectric materials like Sb2Te3 and Bi2Te3 with polymers. The solvent facilitates the formation of homogenous films, which are essential for optimal performance in thermoelectric applications.

A: Diluting NEB-22, a chemically amplified EB resist, with 1-Methoxy-2-propyl acetate at a weight ratio of 2:1 significantly improves the resolution of negative tone patterns fabricated using electron beam lithography. [] This dilution strategy allows for the creation of finer line and space patterns, crucial for advanced microfabrication processes.

A: Yes, 1-Methoxy-2-propyl acetate can be incorporated into amitraze compositions, which are used as ectoparasiticides in veterinary medicine. [] Its role in these formulations is likely related to its solvent properties, facilitating the dissolution and application of the active ingredient.

A: While 1-Methoxy-2-propyl acetate is considered a less toxic alternative to traditional solvents, its widespread use raises concerns about its potential environmental impact. [] Research is ongoing to assess its ecotoxicological effects and develop strategies for mitigating any negative consequences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.